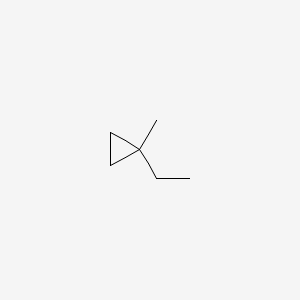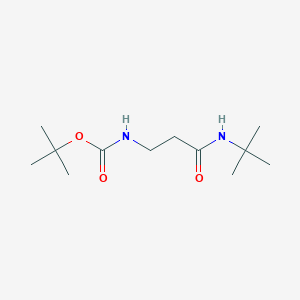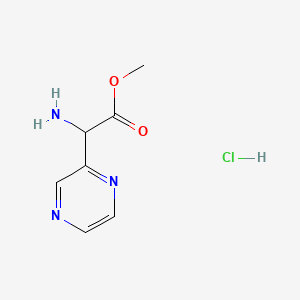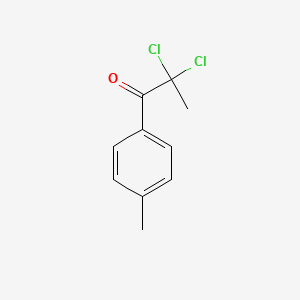![molecular formula C14H24O2 B13942359 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol CAS No. 815642-48-9](/img/structure/B13942359.png)
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol is a complex organic compound with the molecular formula C14H24O2. This compound is part of the tricyclo[3.3.1.1~3,7~]decane family, which is known for its unique three-dimensional structure. The presence of butyl and diol groups in its structure makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 1,3-dehydroadamantane with alkanediols. This reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of specialized reactors and catalysts to optimize the reaction conditions. The process often includes steps such as fractional vacuum distillation or crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the diol groups into carbonyl groups.
Reduction: Reduction reactions can be used to modify the butyl group or other parts of the molecule.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol involves its interaction with specific molecular targets. The diol groups in the compound can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the unique three-dimensional structure of the compound allows it to interact with enzymes and receptors in a specific manner, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: This compound shares the same core structure but lacks the butyl and diol groups.
1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decane: This compound contains nitrogen atoms in its structure, making it chemically distinct but structurally similar.
Uniqueness
The presence of butyl and diol groups in 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol makes it unique compared to other compounds in the tricyclo[3.3.1.1~3,7~]decane family.
Properties
CAS No. |
815642-48-9 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
5-butyladamantane-1,3-diol |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-12-5-11-6-13(15,8-12)10-14(16,7-11)9-12/h11,15-16H,2-10H2,1H3 |
InChI Key |
OPIMZRCJBOLIJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CC3CC(C1)(CC(C3)(C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


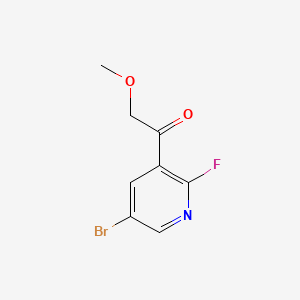
![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)

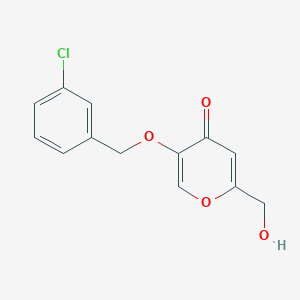

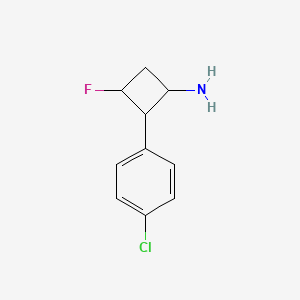
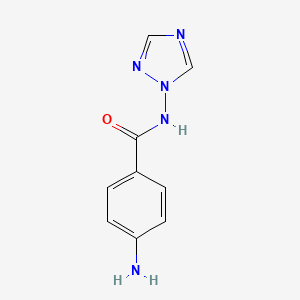

![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)
